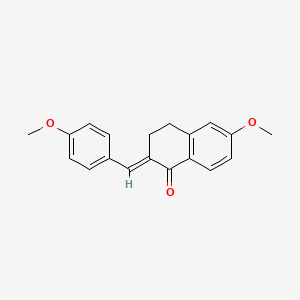

N-(1-phenylethyl)-N'-tritylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

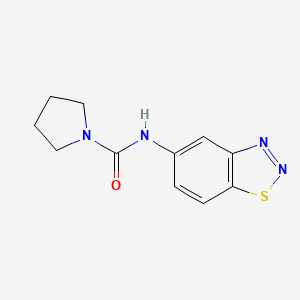

N-(1-phenylethyl)-N'-tritylthiourea (PETT) is a compound that has gained attention in scientific research due to its potential applications in various fields. PETT is a thiourea derivative that has been synthesized using various methods.

Scientific Research Applications

Synthetic and Structural Studies

- Triurea Derivatives of Diethylenetriamine : Research on triurea derivatives of diethylenetriamine, closely related to N-(1-phenylethyl)-N'-tritylthiourea, has shown their potential in forming hydrogen-bonded conformations. These derivatives exhibit intriguing structural characteristics in both solution and solid states, which could be relevant in materials science and molecular engineering (Nowick et al., 1996).

Pharmacological Research

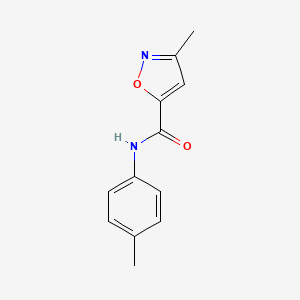

- Phenylethylthiazolylthiourea Derivatives : While not the same compound, related phenylethylthiazolylthiourea (PETT) compounds have been explored for their antiviral activities, particularly against HIV-1 RT. This research demonstrates the potential of such derivatives in developing new classes of antiviral agents (Cantrell et al., 1996).

Metabolic Studies

- Metabolism of Triethylene Tetramine Dihydrochloride : Studies on the metabolism of triethylene tetramine dihydrochloride, a compound related to N-(1-phenylethyl)-N'-tritylthiourea, have provided insights into the metabolic pathways and excretion profiles of such compounds, which can be crucial in understanding their pharmacokinetics and toxicity (Kodama et al., 1997).

Application in the Pharmaceutical Industry

- Selective Synthesis of 1-Phenylethanol : Research on the selective synthesis of 1-phenylethanol by hydrogenation of acetophenone, a process closely related to N-(1-phenylethyl)-N'-tritylthiourea chemistry, has shown potential applications in the pharmaceutical industry. This research explores the use of environmentally friendly solvents and encapsulated catalysts for drug synthesis (More & Yadav, 2018).

Biomedical Research

- Effects on Zebrafish Development : Studies involving phenylurea compounds, such as 1-phenyl 2-thiourea (PTU), have provided insights into the effects of these compounds on embryogenesis, particularly in zebrafish. This research highlights the potential impacts of such compounds on developmental processes, which can be crucial for understanding teratogenic effects and developmental biology (Bohnsack et al., 2011).

Phytotoxicity Studies

- Alkylthiophenylureas : The phytotoxic activity of alkylthiophenylureas, compounds structurally similar to N-(1-phenylethyl)-N'-tritylthiourea, has been explored. This research has implications for the development of herbicides and understanding the environmental impact of such chemicals (Borgna, 1976).

Chemical Synthesis and Analysis

- Conformational and Vibrational Analysis of Phenylurea Derivatives : Detailed analysis of the vibrational, molecular, and electronic characteristics of phenylurea derivatives like fenuron, related to N-(1-phenylethyl)-N'-tritylthiourea, offers valuable information for chemical synthesis and the development of herbicides (Haruna et al., 2019).

properties

IUPAC Name |

1-(1-phenylethyl)-3-tritylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2S/c1-22(23-14-6-2-7-15-23)29-27(31)30-28(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3,(H2,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMJHYZHBCBAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=S)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide](/img/structure/B5517276.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517344.png)

![(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)

![9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517349.png)